N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide
Description
Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature
The molecular composition of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide follows the empirical formula C24H20N4O2, corresponding to a molecular weight of 396.44 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex multi-ring architecture, incorporating a benzimidazole core system substituted with both cyclopropanecarboxamido and phenylbenzamide functionalities. The structural framework can be deconstructed into several key components: a central benzimidazole heterocycle, a para-substituted phenyl ring, a terminal benzamide group, and a cyclopropanecarboxamide substituent positioned at the 5-position of the benzimidazole ring system.
The simplified molecular-input line-entry system representation of this compound is documented as O=C(NC1=CC=C(C2=NC3=CC(NC(C4CC4)=O)=CC=C3N2)C=C1)C5=CC=CC=C5. This notation reveals the connectivity pattern of the molecule, highlighting the amide bonds that link the various aromatic systems and the unique cyclopropane ring structure. The International Chemical Identifier key LMROEKCUDPNHDU-UHFFFAOYSA-N provides a standardized digital fingerprint for this molecular structure. The molecular data library number MFCD18375240 serves as an additional reference identifier within chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O2 |
| Molecular Weight | 396.44 g/mol |
| Chemical Abstracts Service Number | 1261268-99-8 |
| Molecular Data Library Number | MFCD18375240 |
| International Chemical Identifier Key | LMROEKCUDPNHDU-UHFFFAOYSA-N |
| Calculated LogP | 4.97670 |
Properties
IUPAC Name |
N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(16-4-2-1-3-5-16)25-18-10-8-15(9-11-18)22-27-20-13-12-19(14-21(20)28-22)26-24(30)17-6-7-17/h1-5,8-14,17H,6-7H2,(H,25,29)(H,26,30)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMROEKCUDPNHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139483 | |
| Record name | Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-99-8 | |
| Record name | Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Core Formation via Acid-Catalyzed Cyclization
The Phillips-Ladenburg method is widely used for benzimidazole synthesis. o-Phenylenediamine derivatives react with carboxylic acid derivatives (e.g., amides, nitriles) under acidic conditions. For the target compound:
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:
-
Procedure : A mixture of 4-aminophenylbenzamide, cyclopropanecarboxylic acid, and HCl is irradiated at 150°C for 5–10 minutes.
-
Advantages : Higher yields (92–95%) and reduced side products compared to conventional heating.
Functional Group Introduction
Acylation of the Benzimidazole Amine
Post-cyclization acylation introduces the cyclopropanecarboxamido group:
Benzamide Group Installation
The benzamide group is introduced via Schotten-Baumann reaction:
Catalytic Methods
Polymer-Supported Trifluoromethanesulfonic Acid (PVP-TfOH)
PVP-TfOH enhances reaction efficiency under solvent-free conditions:
-
Procedure :
-
Catalyst : PVP-TfOH (0.2 g)
-
Reagents : o-Phenylenediamine derivative, cyclopropanecarboxylic acid, H₂O₂ (30%)
-
Conditions : 70°C, 6 minutes
-
-
Advantages : Catalyst reusability (3 cycles), no solvent waste.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the compound.
Scientific Research Applications
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Biological Activity
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide
- Molecular Formula : C24H20N4O2
- CAS Number : 1261268-99-8
This compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
A study indicated that benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . this compound's structural features may enhance its potency against tumor cells by improving binding affinity to target proteins.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. In vitro tests have demonstrated that compounds with similar scaffolds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
| Compound | Target Organism | MIC (µg/ml) | Standard Comparison |
|---|---|---|---|
| 1 | S. typhi | 50 | Ampicillin (100) |
| 2 | C. albicans | 250 | Griseofulvin (500) |
| 3 | E. coli | 62.5 | Ciprofloxacin (25) |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases . The specific activity of this compound in this regard remains to be fully elucidated but is anticipated based on its structural analogs.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Key factors include:
- Substituent Positioning : The position of functional groups on the benzimidazole ring can affect binding affinity and selectivity for biological targets.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity by influencing electronic properties.
For this compound, the cyclopropanecarboxamide moiety may play a crucial role in modulating its biological effects.
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Anticancer Studies : A derivative similar to this compound demonstrated significant tumor regression in xenograft models of breast cancer .
- Antimicrobial Trials : In clinical trials, related compounds showed promising results against resistant bacterial strains, indicating potential for development into new therapeutic agents .
Q & A
Q. What synthetic strategies are effective for preparing N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the benzimidazole core. Key steps include:
- Condensation : Reacting 4-aminophenylbenzamide derivatives with cyclopropanecarboxylic acid under reflux conditions (e.g., 100°C in methanol or DMF) to form the cyclopropanecarboxamido group .
- Cyclization : Using POCl₃ or polyphosphoric acid to facilitate benzimidazole ring closure .
- Purification : Recrystallization from methanol/water mixtures improves purity (yield ~45–60%) .
- Critical Parameters : Reaction time (4–6 hours) and temperature control are crucial to avoid side products like over-oxidized intermediates.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Confirm benzimidazole NH (δ 12.5–13.5 ppm) and cyclopropane protons (δ 1.2–1.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 430.15) .
- X-ray Crystallography : Resolves stereochemistry of the cyclopropane group and benzamide orientation (e.g., orthorhombic crystal system, space group P212121) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against Smoothened (SMO) receptors using Hedgehog pathway luciferase reporters (IC₅₀ comparison to vismodegib) .
- Antibacterial Activity : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) due to benzimidazole’s known targeting of bacterial topoisomerases .
- Cytotoxicity : Screen in HEK293 or HepG2 cell lines to assess selectivity (CC₅₀ > 50 µM is desirable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace cyclopropane with trifluoromethyl (CF₃) to enhance metabolic stability (logP increases by ~0.5 units) .
- Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to improve receptor binding (ΔG decreases by 2–3 kcal/mol in docking studies) .
- Data-Driven Optimization : Use QSAR models to predict ADMET properties (e.g., SwissADME) and prioritize derivatives with lower hepatotoxicity .
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life (e.g., t₁/₂ < 2 hours suggests rapid clearance) and adjust formulations (e.g., PEGylation) .
- Metabolite Profiling : Use LC-MS to identify inactive metabolites (e.g., hydroxylation at the cyclopropane ring) .
- Target Engagement : Validate target binding in vivo via PET imaging with radiolabeled analogs (¹⁸F or ¹¹C isotopes) .
Q. What strategies mitigate low solubility during formulation?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays; for in vivo, employ cyclodextrin-based carriers (e.g., sulfobutylether-β-cyclodextrin) .
- Salt Formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility (e.g., solubility increases from 0.1 mg/mL to 5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
Data Contradiction Analysis
Q. How to address conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Confirm enzyme activity with positive controls (e.g., vismodegib for SMO inhibition) .
- Buffer Optimization : Use Tris-HCl (pH 7.4) instead of PBS to avoid metal ion interference .
- Data Normalization : Express inhibition as % activity relative to vehicle controls (n ≥ 3 replicates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
